As a noncovalent inhibitor, vecabrutinib binds reversibly to BTK, which is distinct from first-generation covalent inhibitors like ibrutinib. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form that confers resistance to covalent inhibitors [1] [2].
The table below summarizes this compound's key quantitative pharmacological data:
| Parameter | Target | Value | Experimental Context |
|---|---|---|---|
| Dissociation Constant (Kd) | BTK | 0.3 nM | Biochemical assay [3] |
| Dissociation Constant (Kd) | ITK | 2.2 nM | Biochemical assay [3] |
| Half-Maximal Inhibitory Concentration (IC50) | ITK | 24 nM | Recombinant kinase assay [3] |
| IC50 for pBTK (Whole Blood) | BTK (phosphorylation) | 50 nM | Human whole blood assay [3] |
| IC50 for pBTK | Wild-Type BTK | 2.9 nM | Recombinant kinase assay [1] |
| IC50 for pBTK | C481S BTK | 4.4 nM | Recombinant kinase assay [1] |
Preclinical studies provide evidence for this compound's efficacy and unique mechanisms. Key experiments are summarized below with their methodologies and findings.
| Experimental Model | Protocol Summary | Key Findings |
|---|---|---|
| Biochemical Kinase Assay | Measured inhibition of phosphorylated BTK (pBTK) in recombinant enzyme systems for WT and C481S BTK [1]. | Retained potent activity against C481S mutant; similar IC50 for WT and C481S BTK [1]. |
| Primary CLL Cell Viability | Cultured primary CLL patient cells with this compound; viability assessed in presence of HS5 stromal cells for protection [3]. | Dose-dependent reduction of CLL cell viability despite stromal protection [3]. |
| Murine Eµ-TCL1 Model | Adoptive transfer of TCL1 leukemia cells into syngeneic mice, followed by oral this compound treatment [1]. | Reduced tumor burden, improved survival, favorable T-cell population shifts (reduced T-regs) [1]. |
| Combination Therapy Study | Eµ-TCL1 model mice treated with this compound and venetoclax [1]. | Augmented efficacy and survival versus either agent alone; favorable tumor microenvironment reprogramming [1]. |
| T Cell Immunomodulation | Isolated T cells stimulated in vitro with this compound or ibrutinib; activation/proliferation measured [1]. | Minimal adverse impact on T cell activation/proliferation, unlike ibrutinib [1]. |
This compound inhibits BTK activation within the B Cell Receptor (BCR) signaling pathway. The following diagram illustrates this pathway and this compound's point of inhibition.
This compound inhibits BTK activation in the BCR signaling pathway.
This compound's dual inhibition of BTK and ITK modulates the tumor microenvironment. ITK inhibition affects T-cell signaling, similar to effects seen with ibrutinib, but this compound's noncovalent nature appears to spare certain T-cell functions [1] [4].
Dual BTK/ITK inhibition affects both malignant B-cells and the T-cell microenvironment.
This compound represents a strategy to overcome resistance to covalent BTK inhibitors. Its noncovalent binding and dual BTK/ITK profile offer a promising therapeutic approach, particularly for CLL patients with C481S mutations [1] [2].
According to DrugBank, this compound has been investigated in a clinical trial (NCT03037645) for B-cell cancers, but its status is listed as "terminated" [5]. Researchers should consult current trial registries for the latest development status.
Vecabrutinib was specifically designed as a potent, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK) [1] [2].
The table below summarizes key preclinical data for this compound:
| Parameter | Preclinical Findings |
|---|---|
| BTK Inhibition (Kd) | 0.3 nM [1] |
| ITK Inhibition (Kd) | 2.2 nM [1] |
| IC50 (ITK) | 24 nM [1] |
| IC50 (WT BTK, recombinant) | 4.6 nM [1] |
| IC50 (C481S BTK, recombinant) | 1.1 nM [1] |
| In Vivo Half-life (rat/dog) | 5-6 hours [1] |
| Oral Bioavailability | >40% (rat/dog) [1] |
1. Inhibition of BTK Phosphorylation in Human Whole Blood
2. Cytosolic Calcium Release Assay in Primary CLL Cells
3. Co-culture Cell Viability Assay
This compound entered clinical development with a Phase 1b/2 trial (NCT03037645) to evaluate its safety, pharmacokinetics, pharmacodynamics, and antitumor activity in patients with relapsed/refractory B-cell malignancies [1] [2].
The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition by different classes of BTK inhibitors.
> this compound inhibits both wild-type and C481S-mutant BTK by reversibly binding the ATP pocket, unlike covalent inhibitors which require C481.
While this compound presented a scientifically sound approach to overcoming C481S-mediated resistance, its clinical development seems to have stalled [2]. The competitive landscape for BTK inhibitors has evolved significantly, with the approval of other agents and the emergence of newer therapeutic modalities.
The following table summarizes key reversible covalent BTK inhibitors discussed in this guide, their primary binding features, and their developmental status.
| Inhibitor Name | Binding Mode / Key Feature | Reported Kinase Target(s) | Primary Indications (in development or approved) | Developmental Status (as of early 2024) |
|---|---|---|---|---|
| Fenebrutinib (GDC-0853) | Reversible; non-covalent; H3 pocket binder [1] [2] | BTK [1] | Autoimmune diseases (e.g., CSU) [3] | Phase 3 trials [3] |
| Rilzabrutinib (PRN1008) | Reversible covalent; RCKI [4] | BTK [4] | Pemphigus [4] | Phase 3 trials [4] |
| Pirtobrutinib | Reversible; non-covalent; back-pocket binder [1] | BTK [1] | B-cell malignancies (post-covalent BTKi failure) [5] [1] | Approved |
| LOU064 (Remibrutinib) | Reversible covalent; H3 pocket binder [1] | BTK [1] | Chronic Spontaneous Urticaria (CSU) [3] | Phase 3 trials [3] |
| GDC-0853 | Reversible; non-covalent; H3 pocket binder [1] | BTK [1] | Autoimmune and inflammatory conditions [1] | Clinical trials |
The fundamental difference lies in the nature of the bond formed with the Cysteine 481 (C481) residue in the BTK kinase domain's ATP-binding pocket.
Beyond the covalent bond, BTK inhibitors interact with distinct sub-pockets within the kinase domain, which influences their functional impact. The following diagram illustrates the key binding modes and their downstream signaling consequences.
Reversible BTK inhibitors can be back-pocket or H3 pocket binders, which effectively inhibit critical downstream PLCγ2 signaling. Hinge-only binders fail to block a kinase-independent BTK function involving RAC2, allowing for residual BCR signaling and potential resistance [1].
This section details key methodologies used to characterize the inhibitors listed in this guide.
a. Intact Protein Complex Mass Spectrometry
b. Cellular Thermal Shift Assay (CETSA)
a. Phospho-BTK and Phospho-PLCγ2 Western Blot
b. Intracellular Calcium Mobilization Assay
Reversible covalent BTK inhibitors represent a significant pharmacological advancement. By offering high selectivity, the ability to overcome common resistance mutations, and a potentially improved safety profile, they expand the therapeutic arsenal for B-cell malignancies and open new avenues for treating autoimmune diseases. Future research will focus on optimizing warhead chemistry, understanding long-term safety, identifying predictive biomarkers, and developing rational combination therapies to maximize clinical benefit.
The table below summarizes the available quantitative data for Vecabrutinib from a Phase Ib dose-escalation study [1].
| Parameter | Value / Description |
|---|---|
| Dosing | Up to 410 mg twice daily (BID) [1] |
| Protein Binding | Highly protein bound (98.7%) [1] |
| Dose Proportionality | Exposure was approximately dose-proportional [1] |
| Dosing Interval | Twice-daily (BID) dosing supported [1] |
| IC50 (in vitro) | 18.4 nM [1] |
| BTK Residence Time | 15 minutes [1] |
| Key Pharmacodynamic Effect | Sustained reduction in serum cytokines (CCL3, CCL4, TNFα) at higher dose levels (≥246 mg BID) [1] |
This compound is a selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). Its primary development rationale is to inhibit both wild-type BTK and the C481-mutated forms that confer resistance to covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) [2] [1].
The following diagram illustrates the position of this compound in the BTK inhibitor landscape and its core mechanism.
The key clinical data comes from a Phase Ib/II trial (NCT03037645) in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior BTK inhibitor therapy [3] [1].
The search results indicate that detailed data on several core aspects of this compound's pharmacokinetics are not available publicly. Key missing information includes:
Vecabrutinib's therapeutic potential is rooted in its simultaneous inhibition of BTK and ITK, targeting key signaling pathways in both B-cells and T-cells.
BTK Inhibition in B-cell Malignancies: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant B-cells in conditions like chronic lymphocytic leukemia (CLL) [1]. First-generation covalent BTK inhibitors like ibrutinib bind irreversibly to the cysteine 481 (C481) residue on BTK. A common resistance mechanism is a mutation of this cysteine to serine (C481S), which prevents covalent binding and renders these drugs ineffective [1] [2]. As a non-covalent inhibitor, this compound does not depend on binding to C481 and can effectively inhibit both wild-type and C481S-mutant BTK [3] [4].
ITK Inhibition and T-cell Modulation: ITK is the predominant Tec family kinase in T-cells and is essential for T-cell receptor (TCR) signaling [5]. Upon TCR stimulation, ITK is activated and phosphorylates phospholipase C gamma 1 (PLCγ1), leading to the activation of transcription factors like NFAT and NF-κB [5]. The following diagram illustrates the key signaling pathways involving ITK.
Diagram 1: ITK-mediated TCR signaling pathway and this compound inhibition point.
Inhibiting ITK with this compound can favorably reprogram the tumor microenvironment. Preclinical studies suggest this leads to a decrease in regulatory T-cells (Tregs) and a shift in CD8+ T-cell populations, potentially reducing immunosuppression and enhancing anti-tumor immunity [3]. Furthermore, by inhibiting ITK, this compound can reduce the production of pro-inflammatory cytokines like IL-6, IL-10, and MIP-1β, which are key drivers of Cytokine Release Syndrome (CRS) associated with CAR-T cell therapy [6].
The activity of this compound has been evaluated in various experimental models, from in vitro assays to clinical trials. The table below summarizes quantitative data from these studies.
| Study Model / Type | Key Findings | Reference / Citation |
|---|---|---|
| Preclinical (CLL models) | Retained inhibitory effect against C481S BTK mutants; reduced tumor burden, improved survival; favorable T-cell modulation (↓Tregs, ↓effector/memory CD8+). | [3] |
| Preclinical (CAR-T combination) | Enhanced CART19 cytotoxicity & proliferation; reduced pro-inflammatory cytokines (IL-6, IL-10, MIP-1β); sustained anti-tumor activity in vivo. | [6] [7] |
| Preclinical (cGVHD model) | Significantly reduced symptoms (skin irritation, alopecia) via modulation of B- and T-cell subsets. | [7] |
| Clinical (Phase Ib trial) | Well-tolerated (up to 410 mg BID), but limited clinical activity; 1 PR and 13 SD in 39 heavily pre-treated patients; reduced serum cytokines (CCL3, CCL4, TNF-α). | [4] |
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in key this compound studies.
Based on the available data, the future clinical development of this compound appears to be shifting.
While this compound demonstrated limited efficacy as a single agent for treating BTK inhibitor-resistant B-cell malignancies in its Phase Ib trial [4], its excellent tolerability and unique immunomodulatory profile support its investigation in other contexts. Future development may focus on combination therapies, particularly with CAR-T cells, where its ability to enhance efficacy and reduce cytokine-related toxicities shows significant promise [7] [6]. Its application in chronic graft-versus-host disease (cGVHD), as suggested by preclinical data, is another potential pathway [7] [4].
| Trial Phase | Patient Population | Key Efficacy Findings | Key Safety Findings | Conclusion/Status |
|---|---|---|---|---|
| Phase 1b/2 (NCT03037645) [1] [2] | 39 patients with advanced, relapsed/refractory B-cell malignancies (77% CLL); median of 4 prior therapies; 55% of CLL patients had BTK C481 mutations. | Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%) [1]. 8 patients remained on treatment ≥6 months, suggesting some durable benefit [1]. | Well-tolerated; no dose-limiting toxicities at highest dose (410 mg BID) [1] [2]. Most common treatment-emergent AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1]. No pattern of dose-dependent toxicity [1]. | Development terminated; insufficient clinical activity for Phase II expansion in BTKi-resistant patients [1] [3]. |
| Property | Description |
|---|---|
| Drug Type | Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5]. |
| Mechanism of Action | Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481 residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S) [4] [1]. |
| Selectivity | Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4]. |
| IC50 (BTK) | 3 nM (biochemical) [4]. |
| Key Resistance Insight | In primary CLL cells, vecabrutinib induced lower apoptosis in samples with BTK C481S/R mutations compared to wild-type [4]. |
The core methodologies from the pivotal preclinical and clinical studies are detailed below.
Research into why this compound's strong preclinical profile did not translate to robust clinical efficacy highlighted several potential factors [1]:
The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for this compound's developmental halt.
BTK Inhibitor Classification and this compound's Hurdle
Based on the available data, the development of this compound for B-cell malignancies has been halted. The field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].
This compound is a selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) in B-cell malignancies like CLL [1] [2]. Its primary mechanism involves potent inhibition of both wild-type BTK and BTK with mutations at the cysteine 481 residue (e.g., C481S, C481R), which prevent covalent binding of earlier-generation inhibitors [1] [3]. This compound also inhibits IL-2-inducible T-cell kinase (ITK), potentially modulating the tumor microenvironment [3].
The following experimental workflows and protocols provide a framework for evaluating this compound's activity in primary CLL cells.
The diagram below illustrates the core B-cell receptor (BCR) signaling pathway targeted by this compound and the key experimental readouts for assessing its effects.
The table below summarizes the key experimental findings and quantitative data for this compound from preclinical studies.
| Assay Category | Key Findings | Experimental System | Quantitative Results (IC₅₀, Concentration) |
|---|---|---|---|
| Biochemical BTK Inhibition | Potent inhibition of WT and C481-mutant BTK [1] | Direct kinase assay | IC₅₀ = 3 nM for WT BTK [1] |
| BCR Signaling Inhibition (Phosphoprotein) | Inhibition of BTK phosphorylation at Y223/ Y551 and downstream PLCγ2, ERK [1] | Ramos Burkitt lymphoma cells; MEC-1 CLL cells (WT & C481S/R BTK) | IC₅₀ = 13 ± 6 nM for pPLCG2 [1]; Effective at 0.1 - 1 µM [1] |
| Pathway & Protein Profiling | Decreased pERK, pS6K; Altered SHP-2, STAT3 phosphorylation [1] | Reverse-Phase Protein Array (RPPA) in MEC-1 cells | 1 µM this compound [1] |
| Primary CLL Cell Death | Induction of apoptosis; Higher in BTK-WT than C481-mutant samples [1] | Primary CLL cells (n=5) ex vivo | 0-21% apoptosis at 24h (1 µM) [1] |
| Pharmacodynamic Cytokines | Sustained reduction of CCL3, CCL4, TNFα [2] | Patient serum (Phase 1b trial) | 34-62% reduction (CCL3) at ≥246 mg BID [2] |
This protocol measures this compound's effect on BCR pathway phosphoproteins in primary CLL cells.
This protocol evaluates the direct cytotoxic effects of this compound on primary CLL cells.
The combination of Bruton's Tyrosine Kinase (BTK) inhibitors and the BCL-2 inhibitor venetoclax is a powerful strategy in CLL treatment due to their complementary mechanisms of action [1] [2].
Preclinical studies suggest these drugs may target different subpopulations of CLL cells, providing a rationale for their synergistic effect [2]. The following diagram illustrates this complementary mechanism.
Although data on vecabrutinib specifically is limited, evidence for the combination strategy with other BTK inhibitors is robust. The table below summarizes key clinical and preclinical findings.
| Study / Trial Name | Combination Drugs | Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|---|
| AMPLIFY [3] | Venetoclax + Acalabrutinib | Phase 3 | Previously untreated CLL | 35% reduction in risk of progression/death vs. chemoimmunotherapy; potential for fixed-duration, all-oral regimen | Most common Grade ≥3 AE: neutropenia (26.8%); low rate of TLS (any grade: 0.3%) |
| Preclinical (Mouse Model) [5] | Venetoclax + Ibrutinib | Preclinical | TCL1 mouse model of CLL | Deeper responses and longer duration vs. single agents; eventual relapse observed | Effects on T-cell subsets observed (increased naive cells, reduced effector memory cells) |
| Retrospective Analysis [6] | Venetoclax + BTKi (Ibrutinib/Acalabrutinib) | Real-World | R/R CLL, high-risk, pre-treated with both agents | 1-year PFS: 56.4%; 1-year OS: 70.0%; effective even in patients with BTK resistance mutations | Manageable profile in heavily pre-treated cohort; median treatment duration: 9.3 months |
| BRAVE Trial (Ongoing) [7] | Venetoclax + covalent BTKi | Phase 2 | Patients on first-line BTKi for ≥6 months | Primary endpoint: uMRD in peripheral blood after 1 year of combination therapy | Aims to determine if deep remission allows for time-limited therapy |
For researchers investigating novel BTK inhibitors like this compound in combination with venetoclax, the following protocol outlines a standardized preclinical workflow.
CLL Cell Isolation and Culture:
Drug Treatment In Vitro:
Assessment of Viability and Apoptosis:
In Vivo Efficacy Modeling:
The promising data on BTKi and venetoclax combinations opens several avenues for future research:
The Eμ-TCL1 adoptive transfer model is a well-established pre-clinical approach for studying Chronic Lymphocytic Leukemia (CLL). It involves transferring splenocytes from a donor Eμ-TCL1 transgenic mouse into immunocompetent recipient mice. This model is favored for its rapid and reliable development of leukemia, often within weeks, and its close mimicry of aggressive human CLL [1].
This compound is a noncovalent inhibitor that targets both Bruton's tyrosine kinase (BTK) and IL-2-inducible T-cell kinase (ITK). Its primary preclinical advantage is the ability to inhibit both wild-type BTK and the C481S mutant form, which is associated with resistance to first-generation covalent BTK inhibitors like ibrutinib [2].
The table below summarizes the key experimental findings from the this compound study in this model:
| Experimental Aspect | Findings in the Eμ-TCL1 Adoptive Transfer Model |
|---|---|
| Monotherapy Efficacy | Reduced tumor burden and significantly improved survival [2]. |
| Effect on T-cell Populations | Decreased CD8+ effector and memory T-cells; increased naive T-cell populations; significantly reduced frequency of regulatory CD4+ T-cells (T-regs) [2]. |
| Impact on T-cell Function | Minimal adverse impact on the activation and proliferation of isolated T cells, unlike ibrutinib [2]. |
| Combination Therapy | Combination with venetoclax augmented treatment efficacy, significantly improved survival, and led to favorable reprogramming of the tumor microenvironment [2]. |
While a full protocol is not available in the searched literature, the methodology can be inferred from the described studies. The general workflow for such an investigation would involve the stages outlined in the diagram below.
This compound's therapeutic action involves a multi-targeted approach within the CLL microenvironment. The following diagram illustrates its key mechanisms.
To obtain the detailed experimental protocol you require, I suggest the following steps:
The table below summarizes the key quantitative data on this compound's inhibitory activity.
| Kinase Target | Assay Type | Assay Description | Value | Parameter | Reference |
|---|---|---|---|---|---|
| BTK (Human) | Biochemical | Inhibition of phosphorylation of a fluorescein-labeled peptide by active BTK enzyme | 0.73 nM | IC50 | [1] |
| BTK (Human) | Biochemical | Recombinant kinase assay (WT BTK) | 4.6 nM | IC50 | [2] [3] |
| BTK (Human) | Biochemical | Recombinant kinase assay (C481S Mutant BTK) | 1.1 nM | IC50 | [2] [3] |
| BTK (Human) | Cellular (Whole Blood) | Inhibition of BTK phosphorylation (pBTK) in human whole blood | 50 nM | Avg. IC50 | [2] [3] |
| BTK (Human) | Cellular | Inhibition of BTK phosphorylation in Ramos Burkitt lymphoma cells | 13 ± 6 nM | IC50 | [2] |
| ITK (Human) | Biochemical | Not Specified | 24 nM | IC50 | [3] |
| BTK (Human) | Binding | Direct binding affinity measurement | 0.3 nM | Kd | [3] |
| ITK (Human) | Binding | Direct binding affinity measurement | 2.2 nM | Kd | [3] |
Here are detailed methodologies for core experiments used to characterize this compound.
This protocol determines the concentration at which this compound inhibits 50% of BTK kinase activity in a cell-free system [2] [4] [1].
This assay evaluates this compound's ability to inhibit BTK phosphorylation in a physiologically relevant environment [2].
This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where this compound acts.
Diagram Title: BCR Signaling and this compound Inhibition Mechanism
As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then phosphorylates and activates PLCγ2. This compound acts by reversibly binding to BTK, inhibiting its kinase activity and thereby preventing the downstream activation of PLCγ2 and the subsequent calcium flux and activation of transcription factors (like NF-κB and NFAT) that drive B-cell proliferation and survival [5] [6] [7].
| Aspect | Details & Key Parameters |
|---|---|
| Drug Profile | Non-covalent, reversible BTK inhibitor; targets both wild-type and C481S-mutant BTK; also inhibits ITK [1] [2]. |
| Primary Mechanism | Inhibits B-cell receptor signaling by blocking BTK phosphorylation and downstream PLCγ2 and ERK activation [2]. |
| Co-culture Model | HS5 stromal cells engineered to express human CD40L, IL4, and IL21 to mimic lymph node microenvironment [3]. |
| Key Application | Preclinical assessment of anti-proliferative efficacy and resistance overcoming in CLL models [1] [2] [3]. |
| Reported Outcomes | Reduction in phospho-ERK and phospho-S6K signaling; decreased tumor burden in murine models [1] [2]. |
This protocol outlines the methodology for assessing vecabrutinib's effects on chronic lymphocytic leukemia (CLL) cell viability and proliferation within a engineered stromal co-culture system that mimics the lymph node microenvironment [3].
To visualize the experimental setup and the molecular pathway targeted by this compound, please refer to the following diagrams.
When analyzing results from this compound co-culture assays, focus on these key parameters:
This compound is an investigational, next-generation Bruton's tyrosine kinase (BTK) inhibitor characterized by its non-covalent (reversible) binding mechanism. It was developed to overcome a key limitation of earlier covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib), which is acquired resistance due to mutations at the cysteine 481 (C481S/R) residue in the BTK protein [1] [2]. By binding reversibly to BTK without targeting C481, this compound inhibits both wild-type and C481-mutant BTK with low-nanomolar potency, offering a potential therapeutic strategy for patients with relapsed/refractory B-cell malignancies [1] [2].
Its high selectivity and unique mechanism of action make it a valuable tool compound for preclinical research aimed at understanding resistance pathways and combination therapies in chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
This compound functions by selectively and reversibly occupying the ATP-binding site of BTK. This action does not depend on forming a covalent bond with the C481 residue, which allows it to maintain efficacy against common C481 mutations that confer resistance to covalent inhibitors [1] [2].
The following diagram illustrates the key signaling pathway affected by this compound and its point of inhibition.
As depicted, inhibition of BTK phosphorylation by this compound leads to the suppression of downstream signaling cascades, including phosphorylation of PLCγ2 and ERK, thereby disrupting critical survival and proliferation signals in malignant B-cells [2]. Preclinical studies have confirmed that this inhibition occurs in cells expressing both wild-type and C481-mutant BTK [2].
The table below summarizes key biochemical and cellular activity data for this compound, as reported in the literature.
Table 1: Preclinical Profile of this compound
| Parameter | Result/Value | Experimental Context | Citation |
|---|---|---|---|
| BTK IC₅₀ (Biochemical) | 3 nM | In vitro kinase assay | [2] |
| BTK C481S IC₅₀ | Similar to WT | In vitro kinase assay | [1] [2] |
| Selectivity | 7/234 kinases with IC₅₀ <100 nM | Screening against 234 kinase panel | [2] |
| pPLCγ2 IC₅₀ | 13 ± 6 nM | Ramos Burkitt lymphoma cells | [2] |
| pERK Inhibition | Effective reduction | MEC-1 CLL cell lines (BTK C481S/R) | [2] |
| Key Off-targets | ITK, TEC | In vitro kinase assay | [1] [2] |
While direct studies of this compound in PDX models are not published, the following protocol is proposed based on standard methodologies for evaluating BTK inhibitors in hematological malignancies [3] [4] and the specific preclinical findings related to this compound.
The proposed experimental workflow for evaluating this compound in a PDX model is outlined below.
4.2.1 In Vivo Efficacy Study Design
4.2.2 Endpoint Analysis
To complement in vivo PDX data, conduct ex vivo experiments using primary CLL cells isolated from patients or PDX models.
This compound's primary research application is in overcoming resistance mediated by BTK C481 mutations [1] [5] [2]. It serves as a critical tool for:
Preclinical evidence suggests rational combination strategies. A study in the Eµ-TCL1 mouse model of CLL showed that combining this compound with the BCL-2 inhibitor venetoclax augmented treatment efficacy and significantly improved survival, suggesting favorable reprogramming of the tumor microenvironment [1].
Vecabrutinib represents a novel class of non-covalent BTK inhibitors developed to address one of the most significant challenges in B-cell malignancy treatment—resistance to covalent Bruton's tyrosine kinase inhibitors (BTKi). The therapeutic landscape for chronic lymphocytic leukemia (CLL) and other B-cell malignancies has been transformed by covalent BTKi therapies such as ibrutinib, acalabrutinib, and zanubrutinib. However, their clinical efficacy is constrained by the development of resistance mutations, particularly at the cysteine 481 (C481) residue where these inhibitors form covalent bonds. Approximately 55% of CLL patients developing resistance to covalent BTKi harbor BTK C481 mutations, necessitating alternative therapeutic approaches [1] [2].
The mechanistic rationale for this compound lies in its reversible binding mechanism that does not require interaction with the C481 residue, thereby maintaining inhibitory activity against both wild-type and C481-mutated BTK. This distinct binding mechanism enables this compound to potentially overcome resistance mediated through C481 mutations while providing a favorable safety profile relative to covalent inhibitors. Early preclinical data demonstrated this compound's potent in vitro inhibitory activity, prompting clinical development through phase Ib/II trials in patients with advanced, BTKi-resistant B-cell malignancies [3] [4]. Understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound has been essential for dose selection, regimen optimization, and clinical development strategy.
Table 1: this compound Pharmacokinetic Parameters from Phase Ib/II Dose-Escalation Study
| Dose Level (mg BID) | Number of Patients | Median Steady-State C~trough~ (ng/mL) | T~max~ (hours) | Dose Proportionality |
|---|---|---|---|---|
| 25 mg | 3 | 75-264 | ~1 | Approximately proportional |
| 50 mg | 10 | 451-513 | ~1 | Approximately proportional |
| 100 mg | 7 | 873 | ~1 | Approximately proportional |
| 200 mg | 4 | 1,124 | ~1 | Approximately proportional |
| 300 mg | 3 | Data pending | ~1 | Approximately proportional |
| 410 mg | Multiple cohorts | Not reported | ~1 | Approximately proportional |
The dose-dependent exposure observed across these dose levels demonstrated approximately dose-proportional pharmacokinetics, with steady-state trough concentrations increasing with dose. This proportional relationship facilitated prediction of drug exposure at higher untested doses. The consistent T~max~ of approximately 1 hour across all dose levels indicates rapid absorption regardless of dose amount. Notably, trough concentrations at dose levels ≥164 mg BID were predicted to provide >90% inhibition of BTK signaling based on earlier phase I data, establishing a target threshold for therapeutic efficacy [1] [3] [4].
Table 2: Pharmacodynamic Markers and Clinical Response by Dose Level
| Dose Level (mg BID) | BTK Phosphorylation Inhibition | Cytokine Reduction (%) | Best Clinical Response | Treatment Duration (weeks) |
|---|---|---|---|---|
| 25 mg | 81% (1 hr post-dose) | Not specified | Stable Disease (1 CLL) | ≥72 |
| 50 mg | 79-81% (sustained) | Not specified | Stable Disease (2 CLL) | 72-196 |
| 100 mg | Sustained inhibition | Not specified | Stable Disease (1 CLL) | >28 |
| 200 mg | Sustained inhibition | Not specified | Patients in Cycle 3 | Ongoing |
| 246 mg | Not reported | 34-62% (CCL3) | Partial Response (1 CLL) | >28 |
| 328 mg | Not reported | 33-59% (CCL4) | Stable Disease | >28 |
| 410 mg | Not reported | 24-57% (TNFα) | Stable Disease | >28 |
Pharmacodynamic assessments demonstrated consistent target engagement across all evaluated dose levels, with rapid BTK phosphorylation inhibition observed as early as 1 hour post-dose and sustained through the dosing interval. The cytokine reduction profile (CCL3, CCL4, TNFα) at higher dose levels (246-410 mg BID) confirmed pathway modulation, though the extent of inhibition (24-62%) was generally less than that observed with ibrutinib in BTKi-naïve patients (≥80% reduction) [1] [2]. This blunted PD response likely contributes to the limited clinical activity observed in heavily pretreated patients.
The PK/PD relationship for BTK inhibitors like this compound is optimally characterized through semi-mechanistic modeling that incorporates the fundamental biological processes governing drug disposition and target engagement. For this compound, a two-compartment model with sequential zero-first order absorption and first-order elimination adequately describes the pharmacokinetic profile [5]. The pharmacodynamic component for BTK inhibition is best captured by an irreversible binding model that accounts for the synthesis and degradation rates of BTK protein, even though this compound is a reversible inhibitor [6] [5].
The critical PD endpoint for BTK inhibitors is BTK occupancy, measured as the fraction of unoccupied BTK binding sites available for signaling. This is quantitatively determined using a duplexed, homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures total and free BTK in the same well [6]. The relationship between plasma concentration and BTK occupancy follows a direct effect model, with the rate of change of BTK occupancy described by:
Where k_syn represents the zero-order synthesis rate of BTK, k_deg is the first-order degradation rate constant, C is the this compound concentration at the effect site, EC_50 is the concentration producing 50% occupancy, and BO is the current BTK occupancy level [6] [5].
Population modeling approaches are essential for understanding interindividual variability in this compound response and identifying significant covariates that influence PK and PD parameters. The nonlinear mixed-effects framework allows simultaneous analysis of all concentration-time and occupancy-time data, quantifying typical population parameters, between-subject variability, and residual unexplained variability [5]. For this compound, the structural model parameters include:
Critical covariate relationships explored in population models include the effects of body size, age, renal/hepatic function, and relevant genetic polymorphisms on this compound disposition. The final model allows simulation of concentration-time and occupancy-time profiles under various dosing regimens to identify optimal dosing strategies [5].
Objective: To characterize this compound pharmacokinetics and establish exposure-response relationships for dose optimization.
Materials and Reagents:
Sample Collection Protocol:
Bioanalytical Method:
Objective: To quantify target engagement by measuring the percentage of BTK binding sites occupied by this compound.
Materials and Reagents:
PBMC Processing Protocol:
BTK Occupancy Assay:
Lyse PBMCs (2×10^6) in 200 μL ice-cold lysis buffer for 30 minutes with gentle agitation
Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C
Transfer supernatant to a fresh tube and determine protein concentration
Dilute lysates to 0.5 mg/mL in assay buffer
Incubate with TR-FRET antibody mixture according to manufacturer's instructions
Read TR-FRET signals on a compatible plate reader after 2-hour incubation at room temperature
Calculate BTK occupancy using the formula:
% BTK Occupancy = [1 - (Free BTK/Total BTK~post-dose~) / (Free BTK/Total BTK~pre-dose~)] × 100 [6]
Objective: To monitor downstream effects of BTK inhibition through cytokine profiling.
Materials and Reagents:
Sample Collection and Processing:
Cytokine Measurement Protocol:
Figure 1: Integrated workflow for this compound pharmacokinetic and pharmacodynamic assessment in clinical studies. The approach combines timed sample collection with advanced bioanalytical methods and modeling to characterize exposure-response relationships.
Figure 2: Key determinants of this compound response and their interrelationships. The cascade from dose to clinical efficacy is influenced by several drug-specific properties and patient factors that collectively determine overall treatment outcomes.
The PK/PD modeling data generated from this compound clinical trials provides critical insights for future drug development strategies. Based on the phase Ib/II results, this compound demonstrated acceptable tolerability up to 410 mg BID (the highest dose tested) without reaching the maximum tolerated dose. However, the modest clinical activity observed (one partial response and stable disease in 31% of patients) suggests that single-agent this compound may have limited potency in heavily pretreated, BTKi-resistant patients [1] [2]. The disconnect between PK exposure and PD response highlights the importance of factors beyond plasma concentrations, including protein binding, tissue distribution, and target residence time.
The short residence time of this compound (15 minutes) compared to other reversible BTK inhibitors such as pirtobrutinib (314 minutes) and ARQ 531 (128 minutes) may partially explain the suboptimal clinical efficacy despite adequate plasma concentrations [1] [2]. This residence time differential results in shorter target coverage between dosing intervals, potentially allowing for intermittent pathway reactivation in malignant cells. Additionally, the high protein binding of this compound (98.7%) significantly reduces the free fraction available for target engagement, necessitating higher total drug concentrations to achieve therapeutic effects [1].
Future development of this compound may focus on combination strategies with other targeted agents such as BCL2 inhibitors (venetoclax) to enhance efficacy through synergistic mechanisms [1]. Alternative indications such as chronic graft-versus-host disease or applications in combination with chimeric antigen receptor T-cell therapies represent promising directions where the dual inhibition of BTK and IL-2 inducible T-cell kinase (ITK) by this compound may provide clinical benefit [1] [2]. The PK/PD modeling framework established for this compound provides a valuable tool for simulating alternative dosing regimens and identifying patient populations most likely to benefit from treatment.
The application of PK/PD modeling throughout this compound's clinical development has provided critical insights into its therapeutic potential and limitations. While this compound demonstrated favorable tolerability and target engagement in BTKi-resistant patients, the translation to clinical efficacy was limited by its pharmacokinetic properties, particularly its short target residence time and high protein binding. The comprehensive PK/PD data generated from these studies nevertheless contributes valuable knowledge to the field of BTK inhibitor development, highlighting the importance of optimizing both binding affinity and residence time for next-generation inhibitors. The experimental protocols and modeling approaches detailed in these application notes provide a framework for future characterization of reversible kinase inhibitors and underscore the essential role of integrated PK/PD assessment in modern drug development.
BTK is a crucial cytoplasmic protein tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, differentiation, and survival [1] [2]. Vecabrutinib is a reversible, highly selective BTK inhibitor that does not rely on covalent binding to Cysteine 481 (C481), allowing it to inhibit both wild-type and C481-mutant BTK [3] [4].
This method is recommended for direct, quantitative assessment of target engagement, adapted from established protocols for other BTK inhibitors [5] [6].
Cell Lysis Preparation
TR-FRET Assay Setup
Measurement and Calculation
where Free BTK is measured from the competitive binding signal and Total BTK is measured from the direct antibody binding signal [5].
Phospho-Flow Cytometry for BCR Signaling
Reverse Phase Protein Array (RPPA) for Comprehensive Signaling Analysis
| Parameter | Value | Context |
|---|---|---|
| Biochemical IC₅₀ | 3 nM | Against WT BTK [3] |
| PLCɣ2 Phosphorylation IC₅₀ | 13 ± 6 nM | In Ramos Burkitt lymphoma cells [3] |
| Whole Blood BTK Inhibition IC₅₀ | 50 ± 39 nM | High variability (range: 2.8-216 nM) [3] |
| Effective Cellular Concentration | 0.1 - 1.0 μM | For phospho-ERK inhibition in MEC-1 CLL cells [3] |
| Primary CLL Cell Death | 0 - 21% | After 24h treatment, higher in BTKWT vs mutants [3] |
The following table synthesizes data from the phase 1b/2 dose-escalation trial (NCT03037645), which treated patients with relapsed/refractory B-cell malignancies, most of whom had high-risk genetic features [1] [2].
| Trial Aspect | Summary of Findings |
|---|---|
| Overall Efficacy | No objectively defined responses (Partial or Complete Response); best outcome was Stable Disease (SD) in 7 out of 29 patients [1] [2]. |
| Patient Population | Heavily pre-treated (median of 4 prior regimens) and refractory to covalent BTK inhibitors (e.g., Ibrutinib) [1] [2]. |
| High-Risk Genetics | 78% had mutated/deleted TP53; 61% had BTK C481 mutations; 57% had del(17p); 83% had unmutated IGHV [1] [2]. |
| Key Limitation | The drug inhibited BTK phosphorylation and downstream signaling but induced only minimal apoptosis (0-21%), which was lower in samples with BTK C481 mutations [3]. |
Vecabrutinib is a reversible, non-covalent BTK inhibitor designed to overcome a common resistance mutation (C481S) that arises against covalent BTK inhibitors like Ibrutinib [1] [2]. The diagrams below illustrate the targeted pathway and the resistance challenge.
Diagram: BCR Signaling and BTK Inhibition. This compound inhibits both wild-type and C481S-mutant BTK, unlike covalent BTK inhibitors that are ineffective against the mutant form [3] [4].
Despite this rational design, efficacy was limited in trial populations. The following diagram outlines the key biological and patient-specific factors that contributed to this outcome.
Diagram: Factors Limiting this compound Efficacy. The clinical efficacy was limited by an inability to trigger cell death in high-risk patients, likely due to complex pre-existing genetic alterations and resistance mechanisms that bypass BTK dependence [3] [5].
For researchers investigating next-generation BTK inhibitors, the following methodologies are critical for a comprehensive preclinical profile, based on assays used for this compound [3].
| Experimental Goal | Recommended Protocol |
|---|---|
| Target Potency & Selectivity | Biochemical Kinase Assays: Use a broad kinase panel (e.g., 234 kinases) to determine the half-maximal inhibitory concentration (IC₅₀) for BTK (wild-type and C481S mutant) and assess off-target activity [3]. |
| Target Engagement in Cells | Immunoblotting (Western Blot): In B-cell lines (e.g., MEC-1, Ramos) or primary patient cells, analyze phosphorylation levels of BTK (Y223) and its direct downstream target, PLCγ2, after drug treatment [3]. |
| Downstream Pathway Analysis | Reverse-Phase Protein Array (RPPA) or Multiplex Immunoblotting: Quantify changes in a wide array of phospho-proteins and total proteins (e.g., p-ERK, p-S6, STAT3) to assess the broader impact on signaling networks [3]. |
| Functional Cellular Response | Viability/Cytotoxicity Assays: Measure apoptosis (e.g., by flow cytometry for Annexin V/Propidium Iodide) and cell proliferation in genetically defined cell line models and primary tumor cells [3]. |
Why did this compound development in CLL halt? Development was halted because the clinical trial failed to achieve its primary efficacy endpoints. In a high-risk patient population, the drug could not produce objective tumor responses (shrinkage), leading only to disease stability in a subset of patients [6] [7] [2].
Did this compound fail due to poor target inhibition? No, the data suggests it was not a failure of target inhibition. This compound effectively bound to and inhibited both wild-type and C481S-mutant BTK at nanomolar concentrations and suppressed downstream BCR signaling. The failure was in translating this target inhibition into robust cancer cell death in a clinically advanced, multi-resistant patient population [3] [1].
What is residence time and why is it important for Vecabrutinib? Residence time refers to how long a drug remains bound to its target. For this compound, a short residence time (approximately 15 minutes) is considered a key factor contributing to its limited clinical activity, despite its good safety profile and nanomolar-level potency. A short residence time may require higher and more frequent dosing to maintain target coverage [1] [2].
What are the primary factors limiting this compound's efficacy? Research points to several interconnected factors:
Can the short residence time be overcome by increasing the dose? The phase Ib clinical trial demonstrated that increasing the dose (up to 410 mg BID) led to dose-proportional increases in drug exposure and a trend toward greater pharmacodynamic effects (e.g., cytokine reduction). However, this did not consistently translate into improved clinical responses. This suggests that simply increasing the dose may not be sufficient to overcome the limitations imposed by the short residence time and other pharmacokinetic properties [1] [2].
How does this compound's activity compare against BTK C481 mutations? Pre-clinical studies show that this compound can inhibit both wild-type BTK and the C481S mutant variant with similar potency in biochemical assays. In engineered cell line models, it effectively reduced phosphorylation of key signaling proteins like ERK and S6 in cells expressing C481S and C481R mutations, outperforming ibrutinib in this setting. However, this promising pre-clinical activity was not fully replicated in the clinic, likely due to the factors described above [3].
The following table summarizes critical parameters to measure when diagnosing issues related to this compound's activity. Comparing these values to more successful reversible BTK inhibitors can provide insights for optimization.
| Parameter | Description | This compound Value | Comparative Agent (e.g., Pirtobrutinib) |
|---|---|---|---|
| BTK Residence Time | Duration of drug-target complex stability. | ~15 minutes [1] [2] | ~314 minutes [1] [2] |
| IC50 (Biochemical) | Concentration for 50% target enzyme inhibition. | 18.4 nM [1] [2] | Varies by agent |
| Plasma Protein Binding | Percentage of drug bound to plasma proteins. | 98.7% [1] [2] | Varies by agent |
| Half-life (in vivo) | Time for plasma concentration to reduce by half. | Reported between 4-14 hours [1] [2] | ~20 hours (Pirtobrutinib) [1] [2] |
To systematically evaluate this compound's performance in your experimental systems, consider the following key assays.
This protocol helps verify target engagement and downstream signaling blockade.
This is critical for directly quantifying the optimization of drug-target binding kinetics.
The following diagram illustrates a logical workflow for diagnosing and addressing the short residence time of this compound, based on the parameters and protocols described above.
Given the clinical limitations of this compound as a single agent, research has pivoted to explore its potential in other contexts [1] [2]:
This compound is a reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (cBTKis) like Ibrutinib [1] [2].
The following table summarizes the main findings from the searched literature. Please note that the data is limited and derived from early-phase studies.
| Aspect | Findings / Status | Context / Source |
|---|---|---|
| Preclinical Activity | Inhibits phosphorylation of BTK, ERK, and S6; active against C481S & C481R BTK mutants in cell line models [1]. | Engineered CLL cell lines (MEC-1) [1]. |
| Clinical Trial (Phase 1b/2) | This compound was well-tolerated; no dose-limiting toxicities or grade ≥3 treatment-related adverse events were observed up to 400 mg twice daily. Common AEs were anemia, headache, and night sweats [2]. | Trial on patients with B-cell malignancies, most with CLL [2]. |
| Efficacy Signal | No objectively defined responses per trial protocol; stable disease achieved in some patients (7 out of 29), particularly at higher doses (300 mg twice daily) [2]. | Trial on patients previously exposed to Ibrutinib [2]. |
| Resistance Context | Developed to address C481 mutations, the major mechanism of resistance to covalent BTK inhibitors like Ibrutinib [3] [2]. | - |
Since direct data on protein binding is unavailable, here are experimental methodologies suggested by the search results to characterize this compound's activity and potential issues in a research setting.
Assessing Target Engagement and Pathway Inhibition:
Evaluating Cellular Apoptosis:
Leveraging Advanced Proteomic Profiling:
The diagram below illustrates the BCR signaling pathway and this compound's site of action, based on information from the search results [3] [5] [6].
Diagram: this compound inhibits both wild-type and mutant BTK. The B-cell receptor (BCR) activates SYK kinase, which in turn activates BTK. Active BTK signals through PLCG2 and NF-κB to promote cell survival. Covalent BTK inhibitors (Covalent BTKi) bind effectively to wild-type BTK but fail against C481 mutants. This compound, as a reversible inhibitor, can bind to and inhibit both wild-type and C481-mutant BTK, overcoming this common resistance mechanism [1] [2].
The table below summarizes the common treatment-emergent adverse events (TEAEs) observed in the phase 1b dose-escalation study and their recommended management strategies [1] [2].
| Adverse Event | Incidence (All Grades) | Grade ≥3 Incidence | Management Recommendations |
|---|---|---|---|
| Anemia | 31% | 23% | Monitor complete blood counts; provide supportive care as needed. |
| Fatigue | 21% | Not commonly ≥3 | Manage with supportive care; no treatment interruptions or discontinuations reported. |
| Nausea | 21% | Not commonly ≥3 | Manage with supportive care; no treatment interruptions or discontinuations reported. |
| Headache | 21% | Not commonly ≥3 | Manage with supportive care; no treatment interruptions or discontinuations reported. |
| Dyspnea | 21% | Not commonly ≥3 | Manage with supportive care; no treatment interruptions or discontinuations reported. |
| Neutropenia | Not specified | 13% | Monitor complete blood counts; manage according to clinical guidelines. |
| Thrombocytopenia | Not specified | 10% | Monitor complete blood counts; manage according to clinical guidelines. |
| Increased ALT/AST | Occasional | One DLT (G3 ALT/G2 AST) | Monitor liver function tests; interrupt dosing and manage as per DLT protocol. |
The safety profile was established in a Phase 1b/2 dose-escalation study (NCT03037645) in patients with relapsed/refractory B-cell malignancies who had received a median of four prior therapies [1] [2] [3].
The following diagram illustrates the dose escalation workflow and key safety findings from the phase 1b study:
For researchers designing clinical trials for similar agents, here is a detailed methodology for safety and toxicity monitoring based on the this compound study protocol [1] [2] [3].
The phase 1b trial demonstrated that This compound had a favorable and manageable safety profile in a heavily pre-treated, high-risk population [1] [2]. The absence of dose-dependent toxicity at higher doses and the fact that the MTD was not reached are positive indicators for its tolerability.
Q1: What is the primary evidence for vecabrutinib's insufficient BTK inhibition? The phase 1b clinical trial (NCT03037645) demonstrated that while this compound reduced serum biomarkers of BTK activity (like CCL3 and CCL4) in patient blood, this did not reliably translate into tumor shrinkage [1]. Only 1 partial response was observed among 39 heavily pre-treated patients, and the extent of biomarker reduction was less than that seen with more effective BTK inhibitors like ibrutinib [1].
Q2: What are the hypothesized reasons for this insufficient activity? Preclinical and pharmacokinetic data suggest two main factors:
Q3: Are there specific mutations that this compound should target? Yes, as a non-covalent BTK inhibitor, this compound was designed to inhibit both wild-type BTK and the C481S mutant form, which causes resistance to covalent inhibitors like ibrutinib [2] [3]. Its insufficient activity is not due to an inability to target the mutation, but rather to the pharmacodynamic properties mentioned above.
The following tables summarize the critical quantitative data that highlight this compound's performance compared to other BTK inhibitors.
Table 1: Comparison of Non-Covalent BTK Inhibitor Properties and Clinical Outcomes [1]
| Inhibitor | BTK Residence Time | Half-life (hours) | Protein Binding | Key Clinical Outcome in B-cell Malignancies |
|---|---|---|---|---|
| This compound | ~15 minutes | 4 - 14 | 98.7% | Limited clinical activity; insufficient for phase II expansion |
| Pirtobrutinib (LOXO-305) | 314 minutes | ~20 hours | Information missing | Approved; high efficacy in R/R patients |
| ARQ 531 | 128 minutes | ~55 hours | Information missing | Demonstrated greater clinical efficacy |
Table 2: Summary of this compound Phase 1b Trial Results [1]
| Parameter | Result / Finding |
|---|---|
| Trial Design | Dose-escalation (20.5 mg to 410 mg BID) in R/R B-cell malignancies |
| Patient Population | 39 patients (77% CLL), median 4 prior therapies, 55% with BTK C481 mutations |
| Best Overall Response | 1 Partial Response (PR), 13 Stable Disease (SD) |
| Treatment Duration (PR/SD patients) | Median 28.5 weeks |
| Reduction in Serum Cytokines (CCL3/CCL4) | 33% - 62% reduction at higher dose levels (246 - 410 mg BID) |
| Conclusion | Pharmacodynamic activity observed, but not sufficient to drive robust clinical responses in this heavily pre-treated population. |
To further investigate the mechanism of insufficient inhibition in your research, consider these methodologies derived from the clinical analysis.
Protocol 1: Assess Cellular Target Engagement and Residence Time
Protocol 2: Evaluate Impact of Protein Binding on Drug Availability
The diagram below illustrates the intended mechanism of this compound and the points where its efficacy may be limited.
The table below summarizes the hematologic adverse events observed in the phase Ib study of this compound. "Treatment-emergent" includes all events that occurred during the study, while "Treatment-related" includes only those events the investigator attributed to the drug [1] [2].
| Adverse Event | All-Grade, Treatment-Emergent | Grade ≥3, Treatment-Emergent | Grade ≥3, Treatment-Related |
|---|---|---|---|
| Anemia | 31% (12/39 patients) | 23% (9/39 patients) | 2.6% (1/39 patients) |
| Neutropenia | Information Not Specified | 13% (5/39 patients) | 2.6% (1/39 patients) |
| Thrombocytopenia | Information Not Specified | 10% (4/39 patients) | 0% |
| Leukocytosis | Information Not Specified | 5.1% (2/39 patients) | 5.1% (2/39 patients) |
Key Safety Findings from the Trial:
Understanding the drug's mechanism and trial design is crucial for interpreting safety data.
Trial Population: The safety data comes from a high-risk, heavily pre-treated patient population (median of four prior therapies) with relapsed/refractory B-cell malignancies, most with CLL (77%) [1]. This context is vital as the underlying disease and prior treatments can influence the baseline risk and attribution of hematologic adverse events.
While specific protocols for this compound are not published, general principles for managing BTK inhibitor-related adverse events can be applied [3].
The tables below summarize the known properties of this compound and key outcomes from its most advanced clinical trial.
Table 1: this compound Drug Profile
| Property | Description |
|---|---|
| Drug Class | Reversible (non-covalent), selective Bruton's Tyrosine Kinase (BTK) inhibitor [1]. |
| Primary Mechanism | Inhibits both wild-type and C481-mutated BTK without forming a covalent bond, overcoming a common resistance mechanism to covalent BTKis (e.g., Ibrutinib, Acalabrutinib) [2] [1]. |
| Key Preclinical Finding | Effectively inhibited BCR signaling (phosphorylation of BTK, ERK, S6) in cells with C481S and C481R BTK mutations, where Ibrutinib was less effective [2]. |
Table 2: Summary of Phase Ib Dose-Escalation Trial (NCT03037645)
| Trial Aspect | Findings |
|---|---|
| Patient Population | Relapsed/refractory B-cell malignancies (77% CLL); high-risk: median 4 prior therapies, 74% with del(17p)/TP53 mutation, 55% with BTK C481 mutations [3] [4]. |
| Safety/Tolerability | Well-tolerated up to 410 mg BID (highest dose tested). Most common AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each). No dose-dependent toxicity pattern [3]. |
| Efficacy | Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%). Modest clinical benefit was observed but deemed insufficient for Phase II expansion [3] [4]. |
| Pharmacodynamics | Sustained reduction in serum cytokines (CCL3, CCL4, TNFa) at higher dose levels, confirming BTK target engagement. However, the degree of inhibition was less than that seen with Ibrutinib in BTK-naïve patients [3]. |
| Reasons for Limited Activity | Proposed factors: short BTK residence time (15 min), high protein binding (98.7%), and/or relatively short half-life potentially leading to insufficient drug availability at disease sites [3]. |
The following diagram illustrates how this compound was designed to work against both wild-type and resistant forms of BTK.
Given the clinical trial results, here are answers to anticipated technical questions.
Why did this compound show limited clinical efficacy despite targeting BTK C481 mutations? The primary reasons are believed to be pharmacokinetic and pharmacodynamic:
Are there any proposed combination strategies for this compound? The clinical trial investigators suggested that combining this compound with a BCL-2 inhibitor (like venetoclax) could be a path to improve efficacy [3]. This hypothesis is grounded in the strong rationale for simultaneously targeting BCR signaling (BTK) and apoptosis (BCL-2), a strategy validated by other BTKi/venetoclax combinations [5] [6]. However, no such clinical studies for this compound have been conducted or reported.
What are the future research directions for this compound? With its development in B-cell malignancies halted, research has pivoted to other areas where dual inhibition of BTK and IL-2 inducible T-cell kinase (ITK) might be beneficial. Preclinical data showed this compound also potently inhibits ITK [2]. Potential future applications include:
For research teams interested in exploring reversible BTK inhibitors further, these approaches are recommended.
| Biomarker | Type | Biological Function | Relevance to this compound | Evidence Level |
|---|---|---|---|---|
| BTK C481S | Acquired mutation | Prevents covalent binding of 1st-gen BTK inhibitors (e.g., Ibrutinib) [1]. | Primary candidate. Reversible binding retains activity against this mutation [2]. | Preclinical in vitro studies [2]. |
| BTK C481R | Acquired mutation | Similar to C481S, disrupts covalent bond with inhibitors [2]. | Retains activity against this mutation [2]. | Preclinical in vitro studies [2]. |
| BTK T474I | Gatekeeper mutation | Paralogous to ABL1 T315I; decreases binding of both covalent and non-covalent inhibitors [3]. | Preclinical data shows this compound inhibited BCR pathway signaling in cells with T474F mutation [2]. | Preclinical in vitro studies [2]. |
| PLCG2 | Downstream pathway mutation | Gain-of-function mutations hyperactivate BCR signaling downstream of BTK, causing resistance [3]. | No direct evidence. Resistance may persist if mutation bypasses BTK inhibition. | Inferred from drug class mechanism [3]. |
The following diagram illustrates the key resistance mutations in the BCR signaling pathway that are relevant for biomarker selection with BTK inhibitors like this compound.
For researchers investigating these biomarkers, the following methodologies from key studies provide a foundation.
Primary Cell-Based Assays
Engineered Cell Line Models
What is the strongest evidence for using BTK C481S as a biomarker for this compound? Preclinical studies show this compound inhibits BCR signaling (measured by pERK reduction) in cell lines engineered to express BTK C481S and C481R mutations, where covalent inhibitors like ibrutinib fail [2]. Its reversible mechanism allows it to target these mutants effectively.
Are there any known biomarkers that would predict resistance to this compound? While clinical data is limited, resistance is theoretically possible. Kinase-impaired BTK mutations (e.g., L528W) can drive resistance through non-catalytic "scaffold" functions that re-establish downstream signaling, potentially bypassing the need for the kinase activity that this compound blocks [3] [4]. Mutations in PLCG2, which acts downstream of BTK, may also confer resistance [3].
How does the biomarker profile for this compound compare to other non-covalent BTK inhibitors? Like this compound, other non-covalent (reversible) BTK inhibitors, such as pirtobrutinib, are also designed to target the C481S mutation [5] [1]. The key differentiators for this compound will be its specific kinase selectivity profile (e.g., its potent inhibition of ITK) [6] and its clinical efficacy and safety, which are still under investigation.
Q1: What is the primary mechanism of action of Vecabrutinib and how does it address resistance to earlier BTK inhibitors?
This compound is a reversible, non-covalent BTK inhibitor developed to overcome resistance to covalent BTK inhibitors (cBTKis) like ibrutinib and acalabrutinib [1].
The diagram below illustrates how this compound inhibits BTK signaling in both wild-type and resistant C481-mutant scenarios.
Q2: What are the key biomarkers and experimental protocols for assessing this compound activity in preclinical models?
Research indicates that this compound's activity can be gauged by monitoring key proteins in the BCR signaling pathway.
Q3: Is Therapeutic Drug Monitoring (TDM) currently recommended for BTK inhibitors like this compound?
For most BTK inhibitors, including this compound, TDM is not yet standard practice or advised in clinical settings. The current evidence status for various BTK inhibitors is summarized in the table below.
| Drug | TDM Recommendation | Rationale & Context |
|---|---|---|
| This compound | Not advised (Insufficient data) | No published exposure-response or exposure-toxicity relationships; still investigational [5]. |
| Acalabrutinib | Not advised | No clear exposure-response or exposure-toxicity relationship established [5]. |
| Ibrutinib | Exploratory | High inter-patient variability and known drug-drug interactions make it a candidate, but targets are not validated [5] [6] [7]. |
| Zanubrutinib | Information missing | More selective; likely similar to acalabrutinib. Specific TDM data not available in search results. |
Despite the lack of formal recommendations, the general principles of TDM are highly relevant for drug development. TKIs are strong TDM candidates due to high inter-patient variability in pharmacokinetics and relationships between drug exposure and effect [5] [6]. As this compound progresses in clinical trials, establishing its exposure-response relationship will be critical.
Challenge 1: Interpreting Resistance Mutation Data
EGR2 or NF-κB pathway genes [2].Challenge 2: Managing BTK Inhibitor Toxicity in Clinical Models
Challenge 3: Implementing TDM in Research Settings
| Feature | Vecabrutinib | Ibrutinib |
|---|---|---|
| Generation & Binding | Non-covalent, reversible inhibitor [1] [2] | First-generation, covalent, irreversible inhibitor [3] [2] |
| Target Profile | Inhibits wild-type and C481-mutated BTK [1] [4] | Inhibits wild-type BTK; off-target effects on EGFR, ITK, TEC, and others [3] [2] |
| Key Resistance Mechanism | Developed to overcome BTK C481 mutations [1] [2] | BTK C481 mutations (e.g., C481S) are a primary resistance mechanism [5] [2] |
| Reported Efficacy | Modest: 1 Partial Response (PR) and 13 Stable Disease (SD) in a 39-patient Phase Ib trial [1] [6] | High, transformative efficacy; improves overall and progression-free survival in multiple B-cell malignancies [3] [2] |
| Common Adverse Events (AEs) | Anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1] [6] | Diarrhea, bleeding/bruising, infection, atrial fibrillation [3] [2] |
| Grade ≥3 AEs | Mainly hematologic (anemia 23%, neutropenia 13%, thrombocytopenia 10%) [1] | Atrial fibrillation (~11%, with 5% being grade 3), major hemorrhage (7.6%), diarrhea (5% grade 3) [2] |
| Cardiovascular Safety | No cardiac events or significant ECG findings reported in the Phase Ib trial [1] [6] | Significant risk of atrial fibrillation, hypertension, and bleeding; a key limitation [3] [2] |
| BTK Residence Time | Short (15 minutes) [1] | Not explicitly stated in results, but known to be irreversible with prolonged inhibition [2] |
The comparative data is derived from standardized clinical trial phases. Below is a summary of the key experimental designs that generated the efficacy and safety profiles.
The core difference between these drugs lies in their binding mechanism to BTK, which directly impacts their ability to inhibit the B-Cell Receptor (BCR) signaling pathway.
The diagram above illustrates that while both drugs ultimately inhibit BTK activation, their binding sites and consequences differ. Ibrutinib's covalent binding makes it potent but vulnerable to single point mutations, whereas this compound's reversible binding allows it to maintain activity against these mutants, albeit with a shorter residence time that may limit its efficacy [1] [4] [2].
The table below summarizes key characteristics and the latest development status of both inhibitors.
| Feature | This compound | Pirtobrutinib |
|---|---|---|
| Drug Type | Small molecule, non-covalent/reversible BTK inhibitor [1] | Small molecule, non-covalent/reversible BTK inhibitor [2] [3] |
| Primary Mechanism | Inhibits BTK and BTK C481S mutants [4] [1] | Highly selective inhibitor of wild-type and C481-mutant BTK [2] [5] |
| Key Binding Characteristic | Reversible binding that does not require C481 residue [4] | Binds BTK kinase domain via hydrogen bonds and hydrophobic interactions, independent of C481 [4] [2] |
| Highest Development Phase | Phase 1/2 (Development status unclear beyond 2018) [1] | Approved (for R/R MCL and CLL/SLL) [6] |
| Reported Clinical Efficacy (ORR) | Limited public clinical results [7] | CLL: 62% (in phase 1/2 trial); MCL: 57.8% (in phase 1/2 trial) [6] |
| Reported Resistance | Novel acquired BTK mutations [7] | Novel BTK mutations (kinase proficient/impaired) outside C481, PLCG2 mutations [4] [7] |
Key experiments validate the mechanism and efficacy of these inhibitors. Pirtobrutinib has been extensively characterized, while detailed this compound data is less available.
1. Biochemical Kinase Assay
2. Cellular Phosphorylation & Proliferation Assays
3. In Vivo Xenograft Models
Publicly available, detailed experimental data for this compound is limited. Key findings from literature include:
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the action point of BTK inhibitors.
Pirtobrutinib has a clear lead in development and application. Its well-documented efficacy and manageable safety profile have established it as a standard option for patients resistant or intolerant to covalent BTK inhibitors [8] [6]. This compound remains an earlier-stage candidate, and its future development trajectory is uncertain.
The data in the table below is primarily sourced from a Phase Ib/II study of vecabrutinib, which included in vitro cellular assays to compare these non-covalent BTK inhibitors [1] [2]. Residence time is a key pharmacological property that refers to the time a drug remains bound to its target. A longer residence time is often associated with more durable target coverage and can impact clinical efficacy [1].
| Inhibitor | BTK Residence Time (minutes) | IC₅₀ (nM) | Binding Mode | Key Rationale & Notes |
|---|---|---|---|---|
| This compound | 15 [1] | 18.4 [1] | Non-covalent, reversible [1] | Designed to overcome C481 resistance; short residence time may explain limited clinical activity [1]. |
| ARQ 531 | 128 [1] | 32.9 [1] | Non-covalent, reversible [1] | Similar in vitro potency to this compound but significantly longer residence time, correlating with greater observed clinical efficacy [1]. |
| Fenebrutinib | 557 [1] | 7.04 [1] | Non-covalent, reversible [1] [3] | Demonstrated high in vitro potency and a very long residence time, yet showed limited clinical activity in patients previously treated with ibrutinib [1]. |
| Pirtobrutinib (LOXO-305) | 314 [1] | Information not in sources | Non-covalent, reversible [1] | Provided as a reference; it is an effective agent with a long residence time and half-life (~20 hours) [1]. |
The data suggests that while a long residence time is likely important for clinical efficacy, it is not the sole determining factor. For instance, fenebrutinib has the longest residence time but showed limited clinical activity in the resistant setting, indicating that other properties also play a critical role [1].
The comparative data for residence time and IC₅₀ likely originated from standardized in vitro cellular assays, though the provided sources do not detail the specific protocols used for these particular measurements [1].
BTK Residence Time Assay: This measures the dissociation rate of the inhibitor from the BTK enzyme. The general methodology involves:
Cellular IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency in a cellular environment.
The following diagram illustrates the BTK signaling pathway and the points inhibited by the drugs, as well as the general workflow for determining residence time.
The search results specifically investigate why the strong preclinical data for this compound did not translate into robust clinical responses. The analysis points to several factors beyond residence time and IC₅₀ that are critical for clinical success [1]:
The table below summarizes key biochemical and cellular data on vecabrutinib's inhibition profile, providing a direct comparison between its effects on wild-type and C481S mutant BTK.
| Parameter | Wild-Type BTK | C481S BTK Mutant | Experimental Context |
|---|---|---|---|
| Biochemical IC₅₀ | 3 nM [1] | Similar potency to WT [1] | Direct kinase assay [1] |
| Cellular IC₅₀ (pBTK) | ~100 nM [1] | Data not explicit, but decreased at 0.1 μM [1] | MEC-1 CLL cell line [1] |
| Cellular IC₅₀ (pPLCγ2) | 13 ± 6 nM [1] | Data not explicit, but decreased with pBTK [1] | Ramos Burkitt lymphoma cells [1] |
| Phospho-ERK Inhibition | Effective inhibition [1] | Effective inhibition; superior to ibrutinib at 1 μM [1] | MEC-1 cells overexpressing BTK variants [1] |
| Induction of Apoptosis | 0-21% (higher in WT samples) [1] | Lower apoptosis in C481S/R samples [1] | Primary CLL cells after 24-hour treatment [1] |
| Selectivity (Kinases inhibited <100 nM) | 7 out of 234 kinases tested [1] | N/A | Broad kinase panel [1] |
The data in the table above was generated through standardized preclinical experiments. Here are the methodologies for the core assays:
As a reversible inhibitor, this compound binds to the ATP-binding site of BTK without forming a permanent covalent bond with the C481 residue. This allows it to effectively inhibit both wild-type BTK and mutants like C481S, where the cysteine is replaced by a serine that cannot form the covalent bond [1] [3].
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and how this compound exerts its effect.
Based on the research, here is a summary of this compound's performance profile for researchers:
| Inhibitor Class | Binding Mechanism | Primary Molecular Resistance | Example Agents |
|---|---|---|---|
| Covalent BTK Inhibitors | Irreversible bond with cysteine 481 (C481) residue of BTK [1] [2]. | Mutations at the C481 site (e.g., C481S) prevent covalent binding [3] [4]. | Ibrutinib, Acalabrutinib, Zanubrutinib [5] [6]. |
| Non-Covalent BTK Inhibitors | Reversible binding; does not require C481 interaction [4] [7]. | Novel BTK mutations (e.g., kinase-impaired), bypass signaling via other pathways [3] [6]. | Vecabrutinib, Pirtobrutinib, Nemtabrutinib [6] [7]. |
A phase Ib dose-escalation study evaluated this compound in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior covalent BTKi therapy [7].
Research into why this compound's potent BTK inhibition in lab studies did not fully translate to strong clinical responses highlights several potential factors [7]:
The experience with this compound informs the development of next-generation BTK-targeting agents:
For researchers characterizing resistance to BTK inhibitors, the following workflow provides a foundational approach, integrating key methods from the cited literature [3] [7].
Figure 1. A workflow for profiling resistance mechanisms to BTK inhibitor therapy, incorporating genetic, functional, and pharmacodynamic assessments.
This compound is a selective, reversible (non-covalent) Bruton's Tyrosine Kinase (BTK) inhibitor [1] [2]. Its key differentiator is the ability to inhibit both wild-type and C481-mutated BTK, which is a common resistance mechanism to covalent BTK inhibitors like ibrutinib [1] [2].
The table below summarizes the available quantitative data and clinical observations for this compound.
| Aspect | Experimental/Clinical Findings |
|---|---|
| BTK Inhibition (In Vitro) | Half-maximal inhibitory concentration (IC50) for WT BTK: 3 nM [1]. |
| Target Engagement (In Vitro) | Inhibited phosphorylation of BTK and its downstream target PLCγ2 in cell lines at nanomolar concentrations (IC50 for pPLCG2: 13 nM) [1]. |
| Preclinical Model | Studies conducted in MEC-1 CLL cell lines engineered to overexpress BTK (WT, C481S, C481R) and primary CLL cells from patients [1]. |
| Key Preclinical Results | Effectively decreased phospho-ERK in cells with C481S and C481R mutations, outperforming ibrutinib; also reduced levels of Bcl-2 and Mcl-1 [1]. |
| Clinical Trial (Phase Ib) | Dose-escalation study in patients with advanced, BTKi-resistant B-cell malignancies [2]. |
| Clinical Safety | Well-tolerated up to the highest dose studied (410 mg twice daily). Most common adverse events were anemia (31%), nausea, fatigue, headache, and dyspnea (21% each) [2]. |
| Clinical Efficacy | Limited activity. Best response was a partial response in one CLL patient; 13 patients had stable disease. Association between dose, pharmacodynamics, and clinical activity was inconsistent [2]. |
| Pharmacodynamic Readout | Sustained reduction in serum cytokines (CCL3, CCL4, TNFα) at higher dose levels, suggesting on-target BTK inhibition [2]. |
The phase Ib trial concluded that the clinical activity of this compound monotherapy was insufficient for further development in the studied patient population [2]. Investigations suggested two potential reasons for its limited efficacy:
The following diagram illustrates the BCR signaling pathway and where this compound acts, which is upstream of any potential impact on the tumor microenvironment.
The primary mechanism of this compound is to reversibly inhibit BTK phosphorylation, thereby disrupting the downstream BCR signaling cascade (NF-κB/MAPK pathways) that promotes survival and proliferation of malignant B-cells [1]. While not a direct TME modulator, effective BTK inhibition can indirectly affect the TME by reducing tumor cell support and altering cytokine secretion.
For researchers and drug development professionals, the case of this compound highlights several critical points:
The table below summarizes key information for various BTK inhibitors, including Vecabrutinib.
| BTK Inhibitor | Type | Key Approved Indications | Common Adverse Effects | Reported Resistance Mechanisms |
|---|---|---|---|---|
| Ibrutinib | Covalent | CLL, WM, cGVHD [1] | Atrial fibrillation, hypertension, bleeding [1] | C481S mutation, PLCγ2 downstream mutations [1] |
| Acalabrutinib | Covalent | CLL, MCL [1] | Headache, diarrhea, cough [1] | C481S mutation, PLCγ2 downstream mutations [1] |
| Zanubrutinib | Covalent | CLL, MCL, WM [2] [1] | Atrial fibrillation, hypertension, neutropenia [1] | C481S and L528W mutations [1] |
| Pirtobrutinib | Non-covalent | CLL, MCL [2] [1] | Infection, bleeding, neutropenia [1] | Novel kinase proficient/impaired BTK mutations [1] |
| This compound | Non-covalent | N/A (Investigational) | Anemia (10%), fatigue (10%) [1] | Novel acquired BTK mutations (preclinical) [1] |
For this compound, specific clinical outcomes like overall response rates (ORR) or progression-free survival (PFS) in large trials are not yet available in the public domain. The information is primarily mechanistic and based on early-phase studies.
The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, showing where BTK inhibitors like this compound act and the emergence of resistance.